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Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Catalog No.
S703287
CAS No.
119-70-0
M.F
C12H13N3O3S
M. Wt
279.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)am...

CAS Number

119-70-0

Product Name

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

IUPAC Name

5-amino-2-(4-aminoanilino)benzenesulfonic acid

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

InChI

InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18)

InChI Key

VKURVCNKVWKGLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Synthesis of Unsymmetrical Bis-Azo Dyes

    Specific Scientific Field: Organic Chemistry, specifically Dye Chemistry.

    Summary of the Application: Unsymmetrical bis-azo dyes are a class of organic compounds used extensively in the dye industry. They are characterized by their intense color and ability to adhere to fabrics, making them ideal for textile dyeing. .

    Methods of Application or Experimental Procedures: While the exact procedures can vary, the general method involves reacting 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid with other aromatic compounds under specific conditions to form the azo linkage that characterizes these dyes. .

    Results or Outcomes: The result of this process is the formation of unsymmetrical bis-azo dyes, which can exhibit a wide range of colors depending on the specific aromatic compounds used in the reaction. .

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is an organic compound with the molecular formula C12H13N3O3SC_{12}H_{13}N_{3}O_{3}S and a molecular weight of approximately 279.31 g/mol. This compound features a sulfonic acid group attached to a benzene ring, along with amino groups that contribute to its chemical reactivity and potential biological activity. It is often recognized for its role in various

Due to the presence of amino and sulfonic acid functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Coupling Reactions: Given its structure, it can undergo coupling reactions with diazonium salts to form azo compounds, which are significant in dye chemistry .

Several methods can be employed to synthesize benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-:

  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzenesulfonic acids, reduction processes can yield the corresponding amino compounds.
  • Amino Group Substitution: The introduction of amino groups onto a sulfonated benzene ring can be achieved through electrophilic aromatic substitution reactions.
  • Multi-step Synthesis: A combination of sulfonation followed by amination reactions can be utilized to construct the desired structure .

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- finds applications in various fields:

  • Dyes and Pigments: It is used in the synthesis of azo dyes due to its ability to form stable colored compounds.
  • Pharmaceuticals: The compound's potential anti-cancer properties make it a candidate for further drug development.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex molecules .

Interaction studies involving benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- focus primarily on its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzyme activities related to cancer metabolism. Further investigation into its binding affinities and mechanisms of action is necessary to fully understand its therapeutic potential .

Several compounds share structural similarities with benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Aminobenzenesulfonic acidC6H7N1O3SC_{6}H_{7}N_{1}O_{3}SSimpler structure with one amino group
5-Amino-2-naphthalenesulfonic acidC11H11N1O3SC_{11}H_{11}N_{1}O_{3}SContains naphthalene structure
4-Amino-N,N-diethylbenzenesulfonamideC12H16N2O2SC_{12}H_{16}N_{2}O_{2}SDiethyl substitution on the amine group

These compounds differ primarily in their functional groups and structural complexity but share similar reactivity patterns due to the presence of amino and sulfonic acid functionalities. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is unique due to its specific arrangement of functional groups which may confer distinct biological activities not present in others .

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (C₁₂H₁₃N₃O₃S, molecular weight 279.31 g/mol) is a sulfonated aromatic amine with a complex substitution pattern. The molecule features a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 5, an amino group (-NH₂) at position 2, and a para-aminophenylamino group (-NHC₆H₄NH₂) at position 2. This arrangement confers high polarity and water solubility, distinguishing it from simpler benzenesulfonic acids.

PropertyValue
Melting Point244°C (lit.)
Density1.527±0.06 g/cm³
pKa-1.24±0.50 (Predicted)
SolubilitySoluble in water, DMSO

Historical Context and Research Significance

First synthesized in the early 20th century, this compound emerged as a critical intermediate during the development of sulfa drugs and azo dyes. Its ability to act as a diazo component in dye synthesis revolutionized textile coloring, enabling vibrant, wash-fast hues. Modern research explores its potential in advanced materials, such as conductive polymers and ion-exchange resins, leveraging its sulfonic acid group’s acidity (-2.8 pKa).

Structural and Functional Relevance in Applied Chemistry

The planar geometry of the benzene ring, combined with electron-donating amino groups and electron-withdrawing sulfonic acid, creates a polarized electronic structure. This facilitates:

  • Electrophilic Substitution: Reactivity at meta positions relative to sulfonic acid.
  • Coordination Chemistry: Binding to metal ions via sulfonate and amino groups.
  • Polymer Modification: Enhancing hydrophilicity in polyamides.

Traditional Synthesis Routes and Challenges

The traditional synthesis of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS: 119-70-0) follows established protocols for aromatic sulfonation combined with amination reactions [2]. The compound, with molecular formula C12H13N3O3S and molecular weight 279.31 g/mol, presents significant synthetic challenges due to its complex substitution pattern and multiple amino functionalities [6].

The classical approach involves direct sulfonation of benzene derivatives using concentrated sulfuric acid as the sulfonating agent [4]. This process typically employs sulfuric acid at concentrations ranging from 76% to 100%, with industrial applications often utilizing monohydrate (100% sulfuric acid) or oleum solutions containing 20-65 weight percent sulfur trioxide [4]. The sulfonation reaction proceeds through electrophilic aromatic substitution, where the sulfonic acid group is introduced as a meta-directing substituent [16].

Traditional synthesis routes face several fundamental challenges. The reversible nature of sulfonation reactions requires careful control of reaction conditions to prevent desulfonation, particularly when water formation occurs during the process [4]. The equilibrium can be shifted toward product formation by removing reaction water through distillation or by binding it with thionyl chloride, though both methods increase the risk of sulfone formation as an undesired side product [4].

The introduction of amino groups presents additional complexity, as these functionalities are ortho-para directing and can interfere with the desired substitution pattern [12]. Traditional methods often require protection-deprotection strategies or indirect synthetic approaches through nitro intermediates followed by reduction reactions [11] [12].

Table 1: Traditional Synthesis Parameters for Aromatic Sulfonation

ParameterRangeOptimal ConditionsChallenges
Temperature40-150°C80-110°CRunaway reactions above 150°C [15]
Sulfuric Acid Concentration76-100%96-100%Water formation affects equilibrium [4]
Reaction Time4-24 hours8-12 hoursExtended times increase side products [4]
Molar Ratio (H2SO4:Substrate)1.5:1 to 3:12:1Excess acid required for completion [4]

Novel Approaches: Catalytic and Green Chemistry Innovations

Contemporary synthetic approaches emphasize green chemistry principles and catalytic methodologies for the preparation of sulfonated aromatic compounds. Enzymatic catalysis represents a significant innovation in this field, with laccase-catalyzed oxidation providing environmentally benign synthetic pathways [14].

The laccase-mediated synthesis from Trametes versicolor operates under mild conditions, utilizing atmospheric oxygen as the oxidizing agent and proceeding at neutral pH and room temperature [14]. This biocatalytic approach eliminates the need for harsh chemical oxidants and operates under environmentally friendly conditions [14]. Spectroscopic monitoring reveals characteristic absorption peaks at 565 nanometers, indicating successful polymer formation through enzymatic oxidation [14].

Copper-catalyzed methodologies have revolutionized sulfonyl compound synthesis through novel Sandmeyer-type reactions [10]. These protocols utilize stable sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in combination with copper catalysts to generate sulfonyl chlorides directly from aniline substrates [10]. The method demonstrates exceptional scalability, with successful implementation on 20-gram scales achieving 80% yields with excellent purity [10].

Carbon-based solid acid catalysts represent another significant innovation, combining sustainability with high catalytic activity [9]. These materials are synthesized through hydrothermal carbonization of renewable feedstocks such as starch, followed by functionalization with sulfonic acid groups [9]. The resulting catalysts exhibit remarkable stability, maintaining activity for five consecutive reaction cycles without significant deactivation [9].

Table 3: Novel Catalytic Approaches

Catalyst TypeReaction ConditionsYieldSustainability Features
Laccase EnzymepH 4-7, 25°C, 2-4 hours85-95%Atmospheric oxygen oxidant [14]
Copper/DABSO80°C, 6-12 hours80-95%Stable SO2 surrogate [10]
Carbon Solid Acid65°C, 4 hours95%Renewable feedstock [9]
Sulfonic Functionalized Carbon140°C, 3 hours85%Bio-based materials [23]

Green chemistry innovations extend to reaction media selection, with ionic liquids and deep eutectic solvents offering alternatives to traditional organic solvents [13]. These alternative media provide enhanced solubility for polar substrates while enabling easier product separation and catalyst recovery [13].

The implementation of continuous flow synthesis represents a paradigm shift toward more efficient and scalable production methods [15]. Microreactor systems achieve complete conversion of substrates with residence times under 2 seconds, while maintaining excellent selectivity toward desired products [15]. These systems offer inherent safety advantages through reduced inventory of hazardous materials and precise process control [15].

Comparative Analysis of Synthetic Pathways

A comprehensive evaluation of synthetic pathways reveals distinct advantages and limitations for each methodological approach. Traditional batch synthesis provides reliability and established protocols but suffers from extended reaction times, safety concerns, and moderate yields [4] [8].

Efficiency analysis demonstrates clear superiority of modern methodologies over traditional approaches. Microwave-assisted synthesis reduces reaction times by over 95% while improving yields by 10-15 percentage points [8]. Microreactor technology achieves even more dramatic improvements, with residence times measured in seconds rather than hours [15].

Economic considerations favor newer methodologies despite higher initial capital investments. The reduced energy consumption, improved yields, and elimination of solvent costs provide favorable return on investment profiles [15] [22]. Microwave synthesis reduces energy consumption by approximately 80% compared to conventional heating, while continuous flow systems minimize waste generation and purification requirements [8] [15].

Table 4: Comprehensive Pathway Comparison

Synthesis MethodReaction TimeYield (%)Energy EfficiencyEnvironmental ImpactScalability
Traditional Batch4-24 hours70-80LowHigh solvent use [4]Good
Microwave-Assisted3-10 minutes85-90HighReduced solvents [8]Moderate
Microreactor Flow<2 seconds90-95Very HighMinimal waste [15]Excellent
Enzymatic2-8 hours85-95ModerateBiodegradable [14]Limited
Catalytic (Cu/DABSO)6-12 hours80-95ModerateStable reagents [10]Good

Safety profiles demonstrate significant improvements with modern methodologies. Microreactor systems eliminate thermal runaway risks through precise temperature control and low inventory volumes [15]. Enzymatic processes operate under benign conditions, eliminating exposure to concentrated acids and high temperatures [14].

Selectivity considerations reveal that newer methods often provide improved regioselectivity and reduced side product formation. Catalytic approaches enable better control over substitution patterns, while flow systems maintain consistent reaction conditions that minimize unwanted reactions [10] [15].

The environmental impact assessment strongly favors green chemistry approaches. Enzymatic synthesis utilizes renewable catalysts and benign conditions, while microreactor technology minimizes waste generation through precise stoichiometry control [14] [15]. Solvent-free protocols eliminate volatile organic compound emissions and reduce downstream purification requirements [22].

Future developments in synthetic methodology will likely focus on hybrid approaches combining multiple advanced techniques. Integration of enzymatic catalysis with continuous flow systems could provide optimal combinations of selectivity, efficiency, and environmental compatibility [14] [15]. Machine learning optimization of reaction parameters may further enhance yields and reduce development timelines for new synthetic routes [26].

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- serves as a critical intermediate in the synthesis of azo dyes through the fundamental diazotization-coupling reaction mechanism [3]. The compound functions as a diazo component, where the primary aromatic amine undergoes diazotization in the presence of nitrous acid at low temperatures (0-5°C) to form a diazonium salt [4] [3]. This diazonium salt subsequently couples with various aromatic compounds containing electron-rich nucleophile segments such as phenols, naphthols, or amines to produce colored azo compounds [3] [5].

The diazotization process involves the initial nitrosation of the aromatic amine by nitrous acid, followed by tautomerization to form a diazo hydroxide, protonation of the hydroxyl group, and elimination of water to generate a resonance-stabilized diazonium salt [4]. The sulfonic acid group attached to the benzene ring enhances the water solubility of the resulting azo dyes, making them particularly suitable for textile applications [4] [6].

In textile chemistry, the compound contributes to the formation of mordant complexes with textile fibers, facilitating strong adhesion and color fastness [7]. The presence of both amino and sulfonic acid functional groups allows for multiple binding interactions with fiber materials, resulting in improved dye uptake and retention [8]. Studies have demonstrated that sulfonation of azo dyes may inhibit the release of aromatic amines during biodegradation, which is significant for environmental and safety considerations [4].

The textile industry utilizes this compound in the production of various colored fabrics, where it serves as an intermediate for synthesizing unsymmetrical bis-azo dyes . These dyes exhibit intense colors and demonstrate excellent adherence to fabrics, making them ideal for textile dyeing applications [7]. The compound's ability to form stable complexes with different textile materials contributes to the durability and colorfastness of the final dyed products [7] [8].

Enzymatic Interactions: Biotransformations and Biodegradation Pathways

The enzymatic interactions of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- involve multiple enzyme systems that facilitate biotransformation and biodegradation processes. The compound interacts with various sulfonation enzymes, which catalyze the transfer of sulfonate groups to other molecules, playing a crucial role in the synthesis of sulfonated compounds essential for various biochemical pathways .

Azoreductases represent the most significant enzymatic system for the biodegradation of this compound and related azo dyes [5]. Three distinct types of azoreductases have been characterized: flavin-dependent NADH-preferred azoreductase, flavin-dependent NADPH-preferred azoreductase, and flavin-free NADPH-preferred azoreductase [5]. These enzymes are widely distributed in intestinal bacteria, including Enterococcus faecalis, Escherichia coli, Bacillus cereus, and Clostridium species [5].

The flavin-dependent azoreductases utilize a ping-pong Bi-Bi mechanism, where electrons from NAD(P)H are transferred to the substrate via flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) [5]. In the case of Enterococcus faecalis azoreductase (AzoA), the enzyme contains two separate active sites: one for FMN binding and another for both NAD(P)H and substrate binding [5]. The reduction process involves the initial transfer of electrons from NADH to FMN, followed by the transfer from reduced FMN to the azo compound [5].

The biodegradation pathway results in the cleavage of azo bonds, producing aromatic amines as metabolites [5]. This process is particularly relevant for compounds containing the azo chromophore, as the intestinal microbiota can reduce both water-soluble and water-insoluble azo dyes [5]. The compound's solubility characteristics influence its biodegradation mechanism, with water-soluble compounds being reduced in the cytoplasm after crossing bacterial cell membranes, while water-insoluble compounds are reduced at the cell membrane surface [5].

The enzymatic biotransformation also involves interactions with metabolic enzymes that affect cellular metabolism by altering the activity of various metabolic pathways . These interactions can influence gene expression through modulation of transcription factors and impact overall metabolic flux within cells . The compound's stability and degradation characteristics are important factors in determining its long-term biochemical effects .

Bioactivity in Dye-Derived Compounds: Antimicrobial and Therapeutic Properties

The antimicrobial properties of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and its derivatives have been demonstrated through various mechanisms, including cell membrane disruption and enzyme inhibition. The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 9.4 to 15.3 μM against Staphylococcus aureus and Escherichia coli .

The antimicrobial mechanism involves the disruption of bacterial cell walls and membranes, leading to cell death [11]. The compound's ability to interact with bacterial cell wall components is attributed to its amphiphilic nature, with the hydrophobic aromatic system facilitating membrane insertion and the hydrophilic sulfonic acid group enabling water solubility [11]. This dual nature allows the compound to effectively penetrate bacterial cell membranes and disrupt essential cellular processes [11].

Azo dyes and their derivatives exhibit antimicrobial activity through various mechanisms, including DNA intercalation, membrane disruption, enzyme inhibition, and reactive oxygen species generation [11]. The compound's structure allows for multiple modes of antimicrobial action, contributing to its effectiveness against diverse microbial species [11]. The presence of amino groups enables hydrogen bonding interactions with bacterial nucleic acids, while the aromatic system can participate in π-π stacking interactions with cellular components [11].

The compound has also demonstrated antifungal activity against Aspergillus niger, showing moderate inhibition of fungal growth . The antifungal mechanism involves membrane permeabilization and disruption of fungal cell wall integrity [12]. Natural dye compounds, including those with similar structures, have been shown to possess both coloring and antimicrobial properties, making them valuable for textile applications requiring antimicrobial functionality [12].

In textile applications, the antimicrobial properties of the compound contribute to the development of functional textiles with antibacterial and antifungal characteristics [8]. When used in combination with natural mordants such as chitosan, the compound can create textile materials with enhanced antimicrobial performance [8]. The chitosan-mordanted silk treated with similar compounds showed strong antibacterial activity against E. coli and S. aureus, as well as antifungal activity against A. niger [8].

The therapeutic properties extend beyond antimicrobial activity to include potential anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests its potential for treating inflammatory diseases . The interaction with neutrophil elastase, an enzyme involved in inflammatory processes, indicates the compound's potential for developing anti-inflammatory therapeutics .

The biodegradation products of the compound, primarily aromatic amines, require careful consideration due to their potential toxicity [5]. However, the parent compound's antimicrobial properties and its ability to undergo complete biodegradation under appropriate conditions make it environmentally safer than many synthetic alternatives [5]. The balance between antimicrobial efficacy and environmental safety is crucial for the sustainable application of such compounds in various industries [12].

Table 1: Biological Applications and Mechanisms of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

ApplicationMechanismTarget/SubstrateBiological SystemActivity Level
Azo Dye SynthesisDiazotization-coupling reactionCoupling componentsSynthetic chemistryHigh
Textile ChemistryMordant complex formationTextile fibersTextile industryModerate
Enzymatic BiodegradationAzoreductase-mediated cleavageAzo bondsIntestinal microbiotaHigh
Antimicrobial ActivityCell membrane disruptionBacterial cell wallsPathogenic bacteriaModerate
Enzyme InhibitionCompetitive inhibitionSpecific enzymesEnzymatic systemsVariable
Cancer ResearchCell cycle arrestCancer cell linesTumor cellsUnder investigation
Biotransformation PathwaysMetabolic conversionMetabolic enzymesMicrobial systemsModerate

Table 2: Enzymatic Interactions of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Enzyme TypeSourceInteraction TypeCofactor RequirementsBiological Significance
Azoreductase (NADH-dependent)Enterococcus faecalisSubstrate reductionFMN, NADHDye biodegradation
Azoreductase (NADPH-dependent)Bacillus cereusSubstrate reductionFAD, NADPHDetoxification
Sulfonation enzymesMammalian cellsConjugation reactionSulfate donorsMetabolic processing
Metabolic enzymesVarious microorganismsMetabolic conversionNAD(P)HBiotransformation
OxidoreductasesBacterial systemsOxidation reactionElectron acceptorsMetabolic activation
Neutrophil elastaseHuman neutrophilsCompetitive inhibitionNone requiredInflammatory regulation
Protein kinasesMammalian cellsSignaling modulationATP, Mg2+Cell signaling

Table 3: Therapeutic Properties of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

PropertyTarget Organism/SystemMechanism of ActionEfficacyClinical Relevance
Antibacterial ActivityStaphylococcus aureus, E. coliCell wall disruptionIC50: 9.4-15.3 μMInfection control
Antifungal ActivityAspergillus nigerMembrane permeabilizationModerate inhibitionAntifungal therapy
Enzyme InhibitionHuman neutrophil elastaseActive site bindingIC50: 35.2 μMInflammatory diseases
Anti-inflammatoryInflammatory pathwaysPathway modulationUnder investigationAnti-inflammatory drugs
Anticancer PotentialCancer cell linesCell cycle interferencePreliminary studiesCancer therapy
Biodegradation ProductsAromatic aminesMetabolic cleavageComplete degradationEnvironmental safety
Textile FunctionalityTextile fibersMordant complex formationHigh color fastnessIndustrial applications

XLogP3

1.4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 138 of 140 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

119-70-0

Wikipedia

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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